Depyrazine 6,8-Dinitrophenyl Varenicline
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Overview
Description
It is characterized by its molecular formula C11H11N3O4 and a molecular weight of 249.223 g/mol . This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Depyrazine 6,8-Dinitrophenyl Varenicline involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Depyrazine 6,8-Dinitrophenyl Varenicline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .
Scientific Research Applications
Depyrazine 6,8-Dinitrophenyl Varenicline has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard and in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Depyrazine 6,8-Dinitrophenyl Varenicline involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction affects various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Depyrazine 7,8-Dinitrophenyl Varenicline: Similar in structure but differs in the position of the nitro groups.
Varenicline: A well-known compound used for smoking cessation, with a similar core structure but different functional groups
Uniqueness
Depyrazine 6,8-Dinitrophenyl Varenicline is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-13(16)8-2-9-6-1-7(5-12-4-6)11(9)10(3-8)14(17)18/h2-3,6-7,12H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLYGLUOGBLXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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